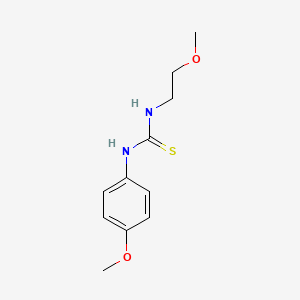
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea, also known as MEMPT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling and regulation. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In vivo studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its low toxicity and high solubility in water, which makes it easy to use in laboratory experiments. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a wide range of biological activities, which makes it a versatile tool for scientific research. However, one of the limitations of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its relatively low potency compared to other compounds with similar biological activities. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea may not be effective in all types of cancer cells or animal models.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of more potent analogs of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea that could be used in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea and its potential applications in neurology and immunology. Finally, the development of new delivery methods for N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can be synthesized through a simple reaction between 4-methoxyaniline and 2-methoxyethyl isothiocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been used in a variety of scientific research studies, including cancer research, neurology, and immunology. In cancer research, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to modulate the immune response by affecting cytokine production and T cell activation.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLCZNPMFNPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
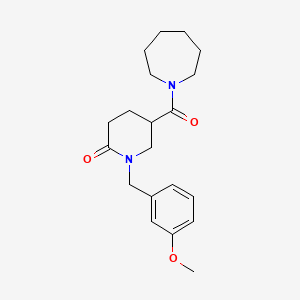
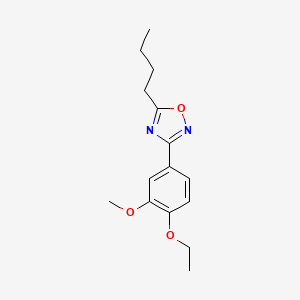
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)
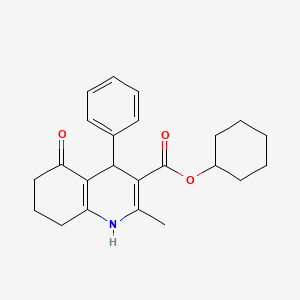
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
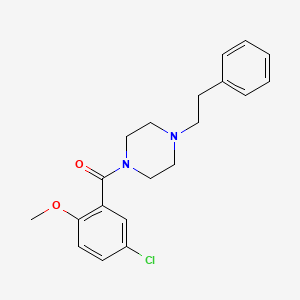
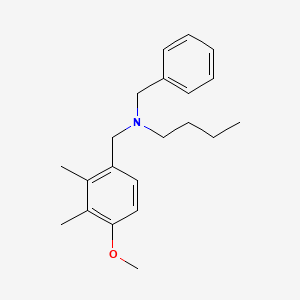
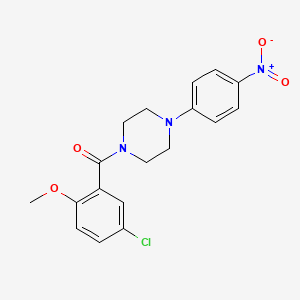
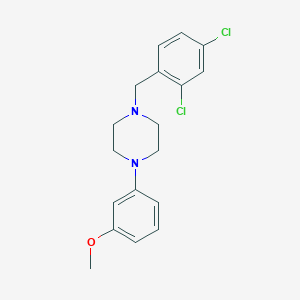
![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
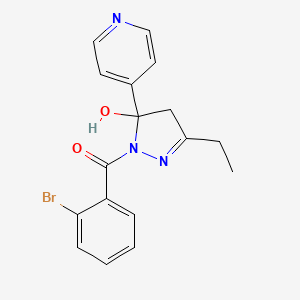
![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)